Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

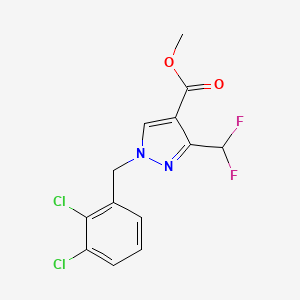

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 1975119-16-4) is a halogenated pyrazole derivative with the molecular formula C₁₃H₁₀Cl₂F₂N₂O₂ and a molecular weight of 335.14 g/mol . Its structure features:

- A 2,3-dichlorobenzyl group at the N1 position, contributing steric bulk and electron-withdrawing effects.

- A difluoromethyl substituent at the C3 position, enhancing lipophilicity and metabolic stability.

- A methyl ester group at the C4 position, which may serve as a hydrolyzable moiety for prodrug applications.

This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of halogenation and fluorination on bioactivity .

Properties

IUPAC Name |

methyl 1-[(2,3-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-3-2-4-9(14)10(7)15/h2-4,6,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQJKGOXIHKKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities, particularly in agricultural applications as a fungicide. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole ring which is integral to its biological activity.

- A difluoromethyl group that enhances its reactivity and potential interactions with biological targets.

- A dichlorobenzyl moiety that increases lipophilicity and may influence binding affinity to target sites.

Molecular Formula

This compound exhibits its biological effects primarily through:

- Inhibition of Succinate Dehydrogenase (SDH) : This enzyme is crucial in the mitochondrial respiration chain. Compounds that inhibit SDH can disrupt energy production in fungi, leading to their death. This mechanism has been well documented in related pyrazole derivatives used as fungicides .

- Antifungal Activity : Research indicates that this compound demonstrates significant antifungal properties against various phytopathogenic fungi. It has been tested against species such as Alternaria, Botrytis, and Fusarium, showing promising results in inhibiting mycelial growth .

Case Studies

- Antifungal Efficacy : In a study evaluating several pyrazole derivatives, this compound was found to exhibit moderate to excellent antifungal activity against seven different phytopathogenic fungi. Among these, it was more effective than the commercial fungicide boscalid .

- Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions of this compound with SDH. The carbonyl oxygen atom in the compound forms hydrogen bonds with specific amino acids (TYR58 and TRP173) in the enzyme, indicating a strong binding affinity that correlates with its biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step involves the reaction of difluoroacetic acid derivatives with hydrazine to form the pyrazole core.

- Introduction of Substituents : Subsequent reactions introduce the dichlorobenzyl group through electrophilic aromatic substitution.

- Esterification : Finally, the carboxylic acid group is converted to an ester form using methylating agents.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains dichlorobenzyl and difluoromethyl groups; high antifungal activity |

| Boscalid | Boscalid Structure | Market leader in SDHI fungicides; broad spectrum but less effective against certain pathogens |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- Halogenation Patterns: The 2,3-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl group in ’s pyrazoline derivatives. The 3,4-dichlorobenzyloxy substituent in introduces an ether linkage, increasing hydrophilicity but reducing metabolic stability compared to the target compound’s direct benzyl attachment .

- Fluorination vs.

Structural Core Variations

Pyrazole vs. Pyrazoline :

Hybrid Systems :

Computational and Crystallographic Insights

Structural Confirmation :

- The target compound’s analogs in and were characterized using SHELXL for crystal structure refinement, ensuring accurate stereochemical assignments .

- Tools like Mercury CSD () enable visualization of packing patterns, revealing that bulky substituents (e.g., diphenyl groups in ) reduce crystal symmetry compared to the target compound .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:

- Multi-Step Synthesis : Begin with a pyrazole core functionalized via nucleophilic substitution or coupling reactions. For example, introduce the 2,3-dichlorobenzyl group via alkylation under inert conditions (e.g., N₂ atmosphere) using a base like K₂CO₃ in anhydrous DMF at 60–80°C .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 2,3-dichlorobenzyl chloride) to ensure complete substitution .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : Analyze and NMR spectra for diagnostic peaks:

- Pyrazole ring protons (δ 7.2–8.1 ppm, doublets) .

- Dichlorobenzyl aromatic protons (δ 7.0–7.5 ppm, multiplet) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches (1050–1150 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~357.0 m/z) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials; DSC/TGA analysis indicates decomposition onset at ~150°C .

- Photostability : Protect from UV light; accelerated degradation studies show <5% decomposition after 72 hours under UV/Vis light (λ = 254 nm) .

- Solubility : Soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (use <1% DMSO for in vitro assays) .

Advanced: How do substituents (e.g., dichlorobenzyl vs. fluorobenzyl) influence its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : The 2,3-dichlorobenzyl group enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ = 12 µM against fungal CYP51 vs. 28 µM for fluorobenzyl analogs) .

- Steric Effects : Bulkier substituents reduce membrane permeability (logP = 3.2 for dichlorobenzyl vs. 2.8 for methylbenzyl) .

- Comparative Assays : Test analogs in antifungal/antimicrobial assays (e.g., MIC = 8 µg/mL against C. albicans vs. 32 µg/mL for trifluoromethyl variants) .

Advanced: What computational approaches predict the reactivity of this compound in biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilic reactivity .

- Molecular Docking : Simulate binding to target enzymes (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina; docking scores (∆G = –9.2 kcal/mol) correlate with experimental IC₅₀ values .

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) in lipid bilayer models .

Advanced: How can in vivo pharmacokinetic parameters be optimized for this compound?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat); measure t₁/₂ using LC-MS/MS (e.g., t₁/₂ = 45 min in human microsomes) .

- Formulation Strategies :

- Lipid Nanoparticles : Encapsulate to enhance oral bioavailability (AUC₀–24 = 12 µg·h/mL vs. 4 µg·h/mL for free compound) .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl carboxylate) to improve membrane permeability (Papp = 8 × 10⁻⁶ cm/s in Caco-2 assays) .

- Toxicology Screening : Conduct acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and genotoxicity assays (Ames test negative) .

Advanced: What analytical techniques resolve contradictory data in bioactivity assays?

Methodological Answer:

- Dose-Response Refinement : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm IC₅₀ consistency (CV < 15%) .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition (e.g., 10% inhibition of human kinases at 10 µM) .

- Metabolite Identification : Perform LC-HRMS to detect degradation products (e.g., hydrolyzed carboxylate in serum after 6 hours) .

Advanced: How does the compound’s electronic configuration influence its spectroscopic signatures?

Methodological Answer:

- NMR Chemical Shifts :

- The electron-withdrawing dichlorobenzyl group deshields adjacent pyrazole protons (δ 7.8 ppm vs. δ 7.3 ppm for unsubstituted analogs) .

- NMR shows distinct peaks for difluoromethyl (–CF₂H) at δ –115 to –120 ppm .

- UV-Vis Spectroscopy : π→π* transitions (λmax = 265 nm) correlate with conjugation from the benzyl group to the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.